2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, also known as Octylphenol Ethoxylate (OPE), has been used in scientific research to investigate its potential toxicological effects on various organisms, including:
OPE has been used in research to understand its environmental fate and behavior. This includes studies on:
OPE has also been used in the development and validation of analytical methods for its detection and quantification in environmental samples. This is important for monitoring the presence of OPE in various environmental media and assessing potential exposure risks [Source: ].
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-114, is a nonionic surfactant with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by its yellow liquid form and has a melting point of approximately 0.05°C and a boiling point estimated at 586.77°C. It exhibits a density of 1.06 g/mL at 20°C and is slightly soluble in organic solvents such as chloroform and methanol, but has limited solubility in water .
Triton X-114 is widely recognized for its use in biochemical applications, particularly as a detergent in protein extraction and purification processes. Its structure includes a hydrophobic tail derived from tetramethylbutyl phenol and a hydrophilic ethylene glycol chain, which contributes to its surfactant properties.
The chemical reactivity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol primarily involves its hydroxyl groups and ether linkages. It can undergo various reactions typical of alcohols and ethers, including:
These reactions are significant in modifying the compound for specific applications in research and industry.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies indicate that it exhibits weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health . Additionally, it is classified as moderately toxic when ingested and can act as an irritant to the eyes.
The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the following steps:
This method ensures high yields of the desired compound while maintaining its functional properties.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has diverse applications across various fields:
Research into the interactions of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol with biological systems indicates that it can influence cellular signaling pathways due to its weak estrogenic activity. Its interactions with estrogen receptors have been documented in laboratory studies that explore its potential effects on reproductive health and development in various organisms .
Several compounds share structural similarities with 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol | 2315-67-5 | Lacks the additional ethylene glycol unit; exhibits similar surfactant properties but different solubility characteristics. |
4-(1-Ethyl-1-methylhexyl)phenol | 52427-13-1 | Known for higher toxicity levels compared to Triton X-114; used in industrial applications. |
4-(Nonylphenol) | 104-35-8 | Recognized for significant endocrine-disrupting effects; widely studied for environmental impact. |
The uniqueness of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol lies in its balanced surfactant properties combined with moderate toxicity levels and specific applications in biochemistry and environmental studies.
The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the alkylation of phenol derivatives followed by ethoxylation. A classical method involves reacting 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide under alkaline conditions. For example, sodium hydroxide or potassium hydroxide catalyzes the nucleophilic addition of ethylene oxide to the phenolic oxygen, forming the ethoxylated product.
An alternative route employs 2-chloroethanol as the ethoxylating agent. In this method, 4-(1,1,3,3-tetramethylbutyl)phenol is treated with 2-chloroethanol in the presence of a 30% sodium hydroxide solution at 100–110°C. This reaction proceeds via a Williamson ether synthesis mechanism, yielding the target compound with a reported process efficiency of 98%. However, industrial scalability is limited due to challenges in removing unreacted phenol, which co-distills with the product.
Key Reaction Parameters
Parameter | Condition |
---|---|
Temperature | 100–110°C |
Catalyst | NaOH (30% aqueous solution) |
Reaction Time | 6–7 hours |
Yield | 82–98% |
Recent advances focus on heterogeneous catalysts to improve selectivity and sustainability. Zeolite catalysts with Si/Al ratios of 12–80 facilitate the dimerization of C8 olefins (e.g., 1-octene, 2-octene) to form C16 olefins, which are subsequently alkylated with phenol. Macroreticular resins such as Amberlyst 15dry (styrene-divinylbenzene copolymers with sulfonic acid groups) enhance alkylation efficiency at 75–130°C, achieving >99% para-alkylphenol selectivity.
Ethoxylation using ethylene carbonate instead of ethylene oxide has emerged as a "green chemistry" alternative. This method, catalyzed by Na-Mordenite, reduces hazardous byproducts and simplifies catalyst recovery. The reaction proceeds at 120–150°C, yielding ethoxylates with ≤0.10% w/w impurities.
Environmental concerns over ethylene oxide’s toxicity and nonylphenol ethoxylates’ persistence have driven innovation. One approach utilizes bio-based feedstocks, such as fatty alcohols derived from renewable resources, though this remains experimental for tert-octylphenol derivatives. Another strategy involves enzymatic ethoxylation using lipases, which operate under mild conditions (30–50°C) but face challenges in achieving high molecular weight ethoxylates.
Microbial degradation of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is primarily mediated by gram-negative bacteria, including Pseudomonas putida, Hydrogenophaga pseudoflava, and Cupriavidus oxalaticus, which utilize enzymatic systems to metabolize ethoxylated structures [2]. These organisms employ monooxygenases and dehydrogenases to oxidize the ethoxy side chain, initiating a stepwise shortening process. For example, Pseudomonas strains catalyze the oxidation of terminal alcohol groups to carboxylic acids, a critical step preceding ether bond cleavage [2].
In activated sludge systems, rapid primary degradation occurs within 24 hours under aerobic conditions, with ethoxylate chains (n ≥ 2) shortened to mono- or di-ethoxylates [1]. Anaerobic environments, such as sediments, favor slower degradation via reductive pathways, often stalling at intermediate metabolites like 4-tert-octylphenol monoethoxylate (4-tert-OP1EO) [1]. Key enzymatic activities include:
Table 1: Microbial Strains and Degradation Efficiency
Microorganism | Substrate Degraded | Maximum Growth Rate (h⁻¹) | Key Enzyme Systems |
---|---|---|---|
Pseudomonas putida | 2-BE | 0.645 | Monooxygenases, dehydrogenases |
Hydrogenophaga pseudoflava | 2-BE | 0.204 | Ether-cleaving hydrolases |
Cupriavidus oxalaticus | 2-BE | 0.395 | Aldehyde dehydrogenases |
Adaptation periods of 5–17 days are required for microbial consortia to fully mineralize ethoxylated compounds, highlighting the role of acclimatization in wastewater treatment [1] [2].
The biodegradation of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol proceeds via two parallel pathways:
Critical metabolites identified include:
Table 2: Degradation Pathways and Metabolites
Pathway Step | Primary Metabolite | Environmental Compartment |
---|---|---|
Initial oxidation | Ethoxyacetic acid derivatives | Wastewater, surface water |
Ether cleavage | 4-tert-Octylphenol, glyoxylic acid | Sediment, soil |
Terminal mineralization | CO₂, H₂O | Aerobic zones |
Under methanogenic conditions, degradation stalls at 4-tert-OP1EO, which adsorbs to organic matter in sediments, prolonging environmental persistence [1]. Photodegradation plays a negligible role due to limited light penetration in aquatic systems [1].
The environmental toxicity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol is exacerbated by its stable metabolites:
4-tert-Octylphenol (4-tert-OP):
Glyoxylic acid:
Ethoxyacetic acid derivatives:
Table 3: Ecotoxicological Parameters of Key Metabolites
Metabolite | Test Organism | Endpoint | Value (mg/L) |
---|---|---|---|
4-tert-OP | Oncorhynchus mykiss | 96h LC₅₀ | 0.8 |
Glyoxylic acid | Daphnia magna | 48h EC₅₀ (immobilization) | 75 |
Ethoxyacetic acid | Xenopus laevis | 72h EC₅₀ (malformation) | 8.2 |
Prolonged exposure to 4-tert-OP alters gonad development in fish and disrupts molting in crustaceans, with chronic NOECs (No Observed Effect Concentrations) below 0.1 µg/L [1]. Sediment-dwelling organisms face heightened risks due to the compound’s affinity for organic carbon (Koc: 1,200–2,500 L/kg) [1].
Corrosive;Irritant;Health Hazard;Environmental Hazard